molecular formula C14H15N3O3S2 B11191047 N'-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxyacetohydrazide

N'-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxyacetohydrazide

Cat. No.: B11191047
M. Wt: 337.4 g/mol
InChI Key: SBTOPVDSDPZXRC-OVCLIPMQSA-N
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Description

N’-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-PHENOXYACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxyacetohydrazide moiety, and various functional groups

Preparation Methods

The synthesis of N’-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-PHENOXYACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a thiazolidine derivative with a phenoxyacetohydrazide under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N’-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-PHENOXYACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

N’-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-PHENOXYACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-PHENOXYACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N’-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-PHENOXYACETOHYDRAZIDE can be compared with other similar compounds, such as:

    Thiazolidine derivatives: These compounds share the thiazolidine ring structure and may have similar biological activities.

    Phenoxyacetohydrazides: Compounds with this moiety may exhibit similar chemical reactivity and applications.

    Schiff bases: These compounds, formed by condensation reactions, can have comparable properties and uses.

The uniqueness of N’-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-PHENOXYACETOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(E)-(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C14H15N3O3S2/c1-2-17-13(19)11(22-14(17)21)8-15-16-12(18)9-20-10-6-4-3-5-7-10/h3-8,19H,2,9H2,1H3,(H,16,18)/b15-8+

InChI Key

SBTOPVDSDPZXRC-OVCLIPMQSA-N

Isomeric SMILES

CCN1C(=C(SC1=S)/C=N/NC(=O)COC2=CC=CC=C2)O

Canonical SMILES

CCN1C(=C(SC1=S)C=NNC(=O)COC2=CC=CC=C2)O

Origin of Product

United States

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